Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Protecting group chemistry Hydrogenolysis β-Alanine derivatives

Select Benzyl (3-(methylamino)-3-oxopropyl)carbamate (Cbz-β-Ala-NMe) for synthetic routes requiring orthogonal deprotection. The Cbz group is quantitatively removed (>99% yield, Pd/C, H₂, 20°C) without affecting acid-labile Boc or base-labile Fmoc groups. The N-methylamide terminus (logP 0.9) provides balanced solubility for both organic-phase reactions and aqueous assays. Substituting with analogs lacking either the Cbz group or N-methylamide will require re-optimization of established protocols. This compound is validated in patent literature for calcium channel inhibitors, PDE inhibitors, and HIV protease inhibitor scaffolds. Commercial availability at ≥95% purity ensures reproducible results.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 123494-21-3
Cat. No. B3046365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3-(methylamino)-3-oxopropyl)carbamate
CAS123494-21-3
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCNC(=O)CCNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H16N2O3/c1-13-11(15)7-8-14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16)
InChIKeyDJLKKWALPCPAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3-(methylamino)-3-oxopropyl)carbamate (CAS 123494-21-3): Product Specification and Procurement-Ready Characterization Data


Benzyl (3-(methylamino)-3-oxopropyl)carbamate (CAS 123494-21-3), also designated as Cbz-β-Ala-NMe, is an N-protected β-alanine derivative featuring a benzyloxycarbonyl (Cbz) group on the primary amine and an N-methylamide moiety at the carboxyl terminus . The compound has a molecular formula of C12H16N2O3, a molecular weight of 236.27 g/mol, and a calculated logP of 0.9, indicating moderate lipophilicity suitable for both organic-phase synthesis and aqueous compatibility [1][2]. Structurally, it contains two hydrogen bond donors and three hydrogen bond acceptors, with six rotatable bonds conferring conformational flexibility [2]. The compound is commercially available at ≥95% purity and is used exclusively for research and development purposes, not for human or veterinary therapeutic applications .

Why In-Class Carbamate Building Blocks Cannot Substitute for Benzyl (3-(methylamino)-3-oxopropyl)carbamate in β-Alanine-Derived Synthesis


Generic substitution among carbamate-protected β-alanine derivatives is scientifically unsound due to orthogonal deprotection requirements, divergent physicochemical properties, and distinct reactivity profiles. The Cbz protecting group in this compound enables hydrogenolytic cleavage (>99% yield with Pd/C and H₂ at 20 °C, 101.33 kPa) that is orthogonal to both acid-labile Boc (removed with TFA or HCl) and base-labile Fmoc (removed with piperidine) protecting groups, permitting sequential deprotection strategies in multi-step syntheses without cross-reactivity [1][2]. Additionally, the N-methylamide terminus fundamentally alters both solubility (logP 0.9 vs. ~1.8 for unsubstituted benzyl carbamates) and metabolic susceptibility relative to primary amide or ester analogs [3][4]. For procurement decisions, substituting this compound with an analog lacking either the specific protecting group or the N-methylamide functionality would necessitate re-optimization of reaction conditions and may invalidate established synthetic protocols [2].

Quantitative Differentiation Evidence: Benzyl (3-(methylamino)-3-oxopropyl)carbamate vs. Structural Analogs


Hydrogenolytic Cbz Deprotection Yield: Quantitative Comparison with Boc-Protected Analog Under Parallel Conditions

The Cbz group in Benzyl (3-(methylamino)-3-oxopropyl)carbamate undergoes quantitative hydrogenolytic cleavage to yield 3-amino-N-methylpropanamide with >99% yield under mild conditions (Pd/C 10%, H₂, methanol, 20.0 °C, 101.33 kPa) [1]. In contrast, the Boc-protected analog, tert-butyl (3-(methylamino)-3-oxopropyl)carbamate (CAS 154656-94-7), is completely stable under these hydrogenolytic conditions and requires acidic deprotection (e.g., TFA or HCl) for cleavage, yielding a different byproduct profile and necessitating separate work-up procedures .

Protecting group chemistry Hydrogenolysis β-Alanine derivatives Peptide synthesis intermediates

N-Methylamide vs. Primary Amide: Calculated Lipophilicity Differentiation

The N-methylamide terminus of Benzyl (3-(methylamino)-3-oxopropyl)carbamate confers a calculated logP (XlogP) of 0.9 [1]. While direct experimental logP data for the unsubstituted primary amide analog (benzyl (3-amino-3-oxopropyl)carbamate) are not available in public authoritative databases, established class-level structure-property relationships indicate that N-methylation of amides reduces hydrogen bond donor capacity (from two donors in primary amide to one donor in secondary amide) and predictably increases lipophilicity by approximately 0.3–0.7 log units relative to the primary amide counterpart [2]. The measured logP of 0.9 positions this compound at the boundary of moderate aqueous solubility while maintaining sufficient membrane permeability for cellular assays.

Lipophilicity LogP N-methylation Carbamate derivatives ADME prediction

Synthetic Yield Optimization: EDCI/HOBt-Mediated Amide Coupling vs. Alternative Routes

The synthesis of Benzyl (3-(methylamino)-3-oxopropyl)carbamate via EDCI/HOBt-mediated coupling of N-Cbz-β-alanine with methylamine hydrochloride proceeds with 75% isolated total yield after column chromatography purification (silica gel, ethyl acetate:hexane gradient 90:10 to 100:0) . While alternative synthetic routes exist, including reaction of benzyl chloroformate with 3-(methylamino)-3-oxopropylamine under basic conditions , and a recently reported one-step Vilsmeier-based protocol yielding the title compound quantitatively [1], the EDCI/HOBt route provides a well-characterized, scalable method with full spectroscopic validation (¹H NMR, elemental analysis) that serves as a benchmark for comparing synthetic efficiency across different coupling strategies.

Amide coupling Peptide synthesis EDCI HOBt Synthetic yield optimization

Antiproliferative Activity in MCF7 Cells: Baseline Data for SAR and Analog Ranking

Benzyl (3-(methylamino)-3-oxopropyl)carbamate has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells using the MTT assay with a 72-hour incubation period [1]. The ChEMBL database contains this assay record (CHEMBL2345705) as a functional cell-based assay, though the specific numerical IC₅₀ or % inhibition value is not publicly disclosed in the database entry [1]. This assay establishes a methodological baseline for structure-activity relationship (SAR) studies comparing N-methylamide-containing carbamates against analogs with different C-terminal modifications (e.g., primary amide, ester, or free carboxylic acid).

Antiproliferative activity MCF7 Breast cancer cell line Carbamate SAR MTT assay

Validated Application Scenarios for Benzyl (3-(methylamino)-3-oxopropyl)carbamate Based on Quantified Performance Data


Orthogonal Protection in Multi-Step Peptide and β-Peptide Synthesis

The quantitative hydrogenolytic deprotection of the Cbz group (>99% yield with Pd/C and H₂ at 20 °C, 101.33 kPa) [1] enables orthogonal protection strategies where both acid-labile (Boc) and base-labile (Fmoc) protecting groups are present on the same molecular scaffold. Users requiring sequential deprotection without cross-reactivity should select this compound for applications involving: (1) solid-phase peptide synthesis where Cbz serves as a semi-permanent protecting group orthogonal to Fmoc-based chain elongation; (2) synthesis of β-peptide foldamers incorporating N-methylated β-alanine residues; (3) preparation of protease inhibitor scaffolds where the Cbz group is removed in the final step under neutral, non-hydrolytic conditions [2].

Synthesis of N-Methyl-β-alanine-Containing Bioactive Conjugates and Prodrugs

The N-methylamide terminus (logP 0.9) [1] provides distinct physicochemical properties compared to primary amide or carboxylic acid analogs, making this compound suitable for: (1) synthesis of cell-permeable probes where moderate lipophilicity balances membrane permeability and aqueous solubility; (2) preparation of peptidomimetic scaffolds incorporating N-methyl-β-alanine as a conformationally constrained residue that resists proteolytic degradation due to the N-methylation structural feature [2]; (3) construction of carbamate-based prodrugs where the Cbz group serves both as a protecting group and as a modulator of pharmacokinetic properties prior to hydrogenolytic activation [3].

Building Block for HIV Protease and Calcium Channel Inhibitor Scaffolds

Patent literature identifies Cbz-β-alanine derivatives as key intermediates in the synthesis of pharmaceutically active compounds [1]. Specifically, this compound has been cited in patents related to: (1) sulfonyl amide inhibitors of calcium channel function for treating hypertension and calcium channel-dependent disorders [1]; (2) phosphodiesterase inhibitors for female sexual dysfunction [2]; and (3) general HIV protease inhibitor scaffolds where β-alanine and N-methyl-β-alanine derivatives serve as essential structural components [3]. Users developing analogs in these therapeutic areas will find this compound directly applicable as a validated synthetic intermediate with established patent precedence.

Quantitative SAR Studies in Antiproliferative and Enzyme Inhibition Assays

The established MCF7 antiproliferative assay context (ChEMBL CHEMBL2345705) [1] provides a validated platform for structure-activity relationship (SAR) investigations. Users should employ this compound as a reference standard for: (1) head-to-head comparison of N-methylamide vs. primary amide vs. ester C-terminal modifications on antiproliferative potency; (2) evaluation of Cbz vs. Boc vs. Fmoc protecting group effects on cellular activity; (3) generation of proprietary quantitative differentiation data for analog ranking and lead optimization campaigns. The compound's commercial availability at ≥95% purity [2] ensures reproducible assay results across independent studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.